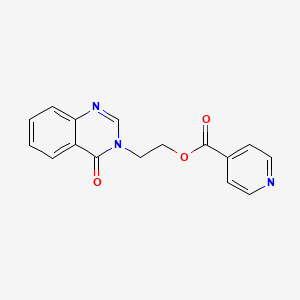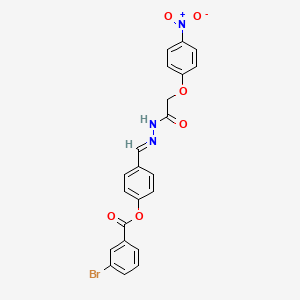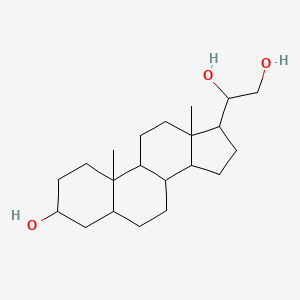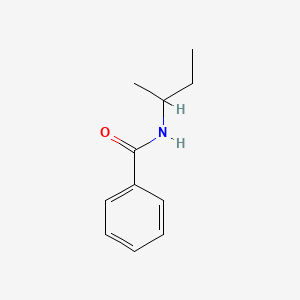
2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate typically involves a multi-step process. One common method includes the condensation of 2-cyanomethylbenzoic acid with anthranilic acids, followed by cyclization to form the quinazolinone core . The reaction conditions often involve the use of solvents like water or anhydrous benzene, and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may employ eco-friendly, one-pot synthesis methods. For instance, combining phthalic anhydride with anilines and anthranilamide in water without any catalyst has been reported as an efficient and environmentally friendly approach . This method not only simplifies the process but also enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinazolinones and their derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-HIV and antitubercular agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis . The compound may also act on viral enzymes, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids
- 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates
Uniqueness
What sets 2-(4-oxo-3(4H)-quinazolinyl)ethyl isonicotinate apart from similar compounds is its unique combination of the quinazolinone core with the isonicotinate moiety. This structural feature enhances its biological activity and makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H13N3O3 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-(4-oxoquinazolin-3-yl)ethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C16H13N3O3/c20-15-13-3-1-2-4-14(13)18-11-19(15)9-10-22-16(21)12-5-7-17-8-6-12/h1-8,11H,9-10H2 |
InChI-Schlüssel |
DJAAJMOYFANHTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)


![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)

![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)







